molecular formula C20H38N2O5 B3217793 Boc-methylaminooxyacetic acid dcha CAS No. 1185005-62-2

Boc-methylaminooxyacetic acid dcha

Cat. No.: B3217793
CAS No.: 1185005-62-2
M. Wt: 386.5 g/mol
InChI Key: KXWMATOHNKMQCP-UHFFFAOYSA-N
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Description

Boc-methylaminooxyacetic acid dicyclohexylamine (DCHA) is a biochemical compound primarily used in proteomics research. It has the molecular formula C20H38N2O5 and a molecular weight of 386.53 . This compound is known for its role in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-methylaminooxyacetic acid DCHA can be synthesized through standard coupling procedures. One common method involves dissolving the DCHA salt in dichloromethane (DCM) and extracting the solution with ice-cold aqueous potassium hydrogen sulfate (KHSO4) solution. The organic layer is then dried over magnesium sulfate (MgSO4) and filtered. The solvent is evaporated under reduced pressure to obtain the free acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the conversion of DCHA salts to free acids. This process typically includes suspending the DCHA salt in a mixture of solvents such as ethyl acetate, t-butyl methyl ether, or isopropyl ether. Phosphoric acid is added under stirring until the DCHA salt is completely dissolved, resulting in two clear phases. The aqueous phase is separated, and the organic phase is washed and dried to obtain the free acid .

Chemical Reactions Analysis

Types of Reactions

Boc-methylaminooxyacetic acid DCHA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane (DCM), potassium hydrogen sulfate (KHSO4), and magnesium sulfate (MgSO4). The reactions are typically carried out under inert gas and monitored using tests such as the ninhydrin test .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can result in the formation of various oxidized derivatives.

Scientific Research Applications

Boc-methylaminooxyacetic acid DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-methylaminooxyacetic acid DCHA involves its role as a protecting group for amines. The compound protects the amino group by forming a stable carbamate, which can be removed under acidic conditions. This protection is crucial in peptide synthesis, where it prevents unwanted reactions involving the amino group .

Comparison with Similar Compounds

Boc-methylaminooxyacetic acid DCHA is similar to other compounds used as protecting groups for amines, such as:

Compared to these similar compounds, this compound offers unique advantages in terms of stability and ease of removal under mild conditions.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C8H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)14-7(12)9(4)13-5-6(10)11/h11-13H,1-10H2;5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWMATOHNKMQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)OCC(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185005-62-2
Record name Acetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]methylamino]oxy]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185005-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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